molecular formula C12H11ClN2S B13258275 2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine

2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B13258275
M. Wt: 250.75 g/mol
InChI Key: PQNFPLYNISMMRP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone, which then undergoes cyclization with α-bromoacetophenone under basic conditions to yield the desired thiazolopyridine compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, as a phosphoinositide 3-kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine
  • 2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine

Uniqueness

2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain biological applications, such as its role as a phosphoinositide 3-kinase inhibitor .

Properties

Molecular Formula

C12H11ClN2S

Molecular Weight

250.75 g/mol

IUPAC Name

2-(2-chlorophenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C12H11ClN2S/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12/h1-4,14H,5-7H2

InChI Key

PQNFPLYNISMMRP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(S2)C3=CC=CC=C3Cl

Origin of Product

United States

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